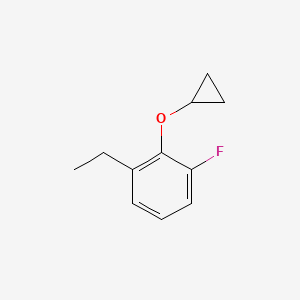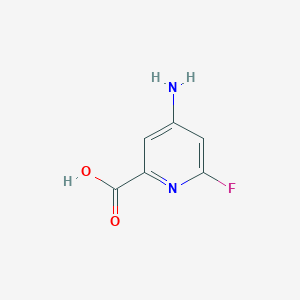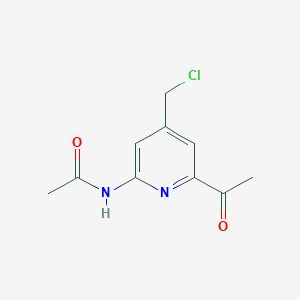
2-Cyclopropoxy-6-isopropyl-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropoxy-6-isopropyl-N,N-dimethylbenzamide is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.336 g/mol . It is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a dimethylbenzamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Cyclopropoxy-6-isopropyl-N,N-dimethylbenzamide typically involves the conversion of carboxylic acids to N,N-dimethylamides. One common method involves heating carboxylic acids at 160–165°C in N,N-dimethylacetamide solvent in the presence of 1,1′-carbonyldiimidazole to afford the corresponding N,N-dimethylamides in good to excellent yields . Another method involves the reaction of acid chlorides with N,N-dimethylamines in the presence of activating agents .
Industrial Production Methods
Industrial production of N,N-dimethylbenzamides, including this compound, often involves the heating of commercially available benzoyl chloride at 150°C in dimethylformamide (DMF) for an extended period . This process may also involve the use of thionyl chloride to generate a Vilsmeier complex, which acts as a reagent for chlorination of benzoic acids followed by a N,N-dimethylamino group transfer reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropoxy-6-isopropyl-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.
Aplicaciones Científicas De Investigación
2-Cyclopropoxy-6-isopropyl-N,N-dimethylbenzamide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropoxy-6-isopropyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-Cyclopropoxy-6-isopropyl-N,N-dimethylbenzamide can be compared with other similar compounds, such as:
N,N-Dimethylbenzamide: Lacks the cyclopropoxy and isopropyl groups.
2-Cyclopropoxy-N,N-dimethylbenzamide: Lacks the isopropyl group.
6-Isopropyl-N,N-dimethylbenzamide: Lacks the cyclopropoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H21NO2 |
|---|---|
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-N,N-dimethyl-6-propan-2-ylbenzamide |
InChI |
InChI=1S/C15H21NO2/c1-10(2)12-6-5-7-13(18-11-8-9-11)14(12)15(17)16(3)4/h5-7,10-11H,8-9H2,1-4H3 |
Clave InChI |
RKSJSYZWMBXOPL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)OC2CC2)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


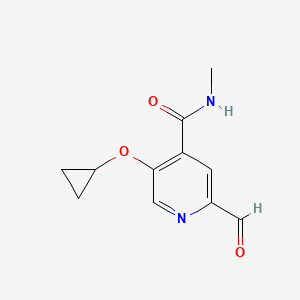

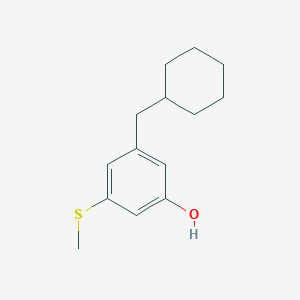
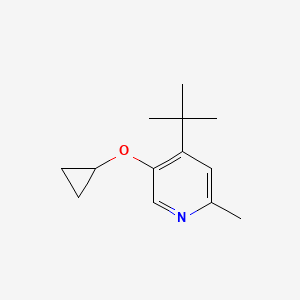
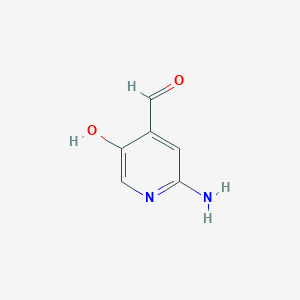

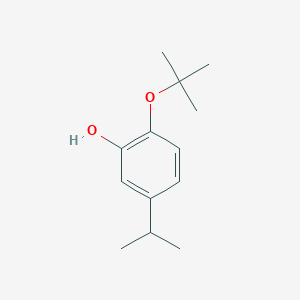
![[6-Bromo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14838756.png)
